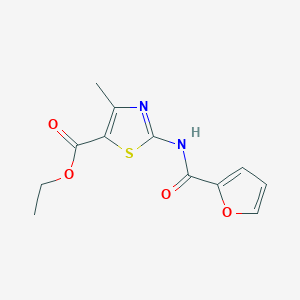
Ethyl 2-(furan-2-carboxamido)-4-methylthiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan derivatives, such as the one you’re asking about, are commonly found in a variety of chemical compounds, including some pharmaceuticals . They often have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of furan derivatives can be elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The compound usually crystallizes in a specific lattice with a certain space group .Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions. For example, they can be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes into a number of other compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be determined using a variety of techniques, including NMR, FT-IR, and UV-Vis spectroscopy .Applications De Recherche Scientifique
Analytical and Spectral Studies
Ethyl 2-(furan-2-carboxamido)-4-methylthiazole-5-carboxylate has been studied in the context of analytical and spectral analysis. In one study, related furan ring-containing organic ligands were synthesized and characterized, with a focus on their chelating properties and antimicrobial activity against various human pathogenic bacteria (Patel, 2020).
Synthesis and Modification for Antimicrobial Applications
This compound has also been modified and synthesized using readily available materials. The structures of these derivatives were confirmed through various spectral techniques. Notably, these compounds were studied for their antimicrobial activities against strains of bacteria and fungi, showing the significance of these derivatives in antimicrobial research (Desai, Bhatt, & Joshi, 2019).
Application in the Synthesis of Complexes
A related study explored the synthesis of metal complexes involving derivatives of this compound. These complexes were characterized and tested for their antibacterial activities, demonstrating the potential of these compounds in developing new antimicrobial agents (Raol & Acharya, 2015).
Photophysical Properties and Singlet Oxygen Activation
Another area of research involves the photophysical properties of derivatives of this compound. Studies have been conducted to understand the photophysical behavior and singlet oxygen activation properties, which are crucial in photochemistry and photobiology (Amati et al., 2010).
Crystal Structure and Biological Activity
The crystal structures of some derivatives of this compound have been analyzed, along with their antibacterial and antifungal activities. This highlights the compound's relevance in crystallography and biological activity studies (Wazalwar, Banpurkar, & Perdih, 2019).
Mécanisme D'action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan derivatives have been known to interact with various biological targets leading to their therapeutic efficacy .
Biochemical Pathways
Furan derivatives have been known to interact with various biochemical pathways leading to their therapeutic efficacy .
Pharmacokinetics
Furan derivatives have been known to exhibit various pharmacokinetic properties that contribute to their bioavailability .
Result of Action
Furan derivatives have been known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Action Environment
The action of furan derivatives can be influenced by various environmental factors .
Orientations Futures
Furan derivatives are a rich area of study in both chemistry and pharmacology, and there’s still much to learn about these compounds. Future research may focus on developing new synthesis methods, exploring their biological activities, and optimizing their properties for use in various applications .
Analyse Biochimique
Biochemical Properties
It is known that furan-carboxamide derivatives, to which this compound belongs, have shown significant influence on the anti-influenza activity
Cellular Effects
Furan-carboxamide derivatives have been reported to inhibit the influenza A H5N1 virus , suggesting that they may have an impact on cellular processes related to viral replication.
Molecular Mechanism
Furan-carboxamide derivatives have been found to inhibit the influenza A H5N1 virus , suggesting that they may interact with biomolecules involved in the viral life cycle.
Propriétés
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-3-17-11(16)9-7(2)13-12(19-9)14-10(15)8-5-4-6-18-8/h4-6H,3H2,1-2H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXNAYMOZRVTLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2361351.png)
![(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride](/img/structure/B2361353.png)
![(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B2361355.png)
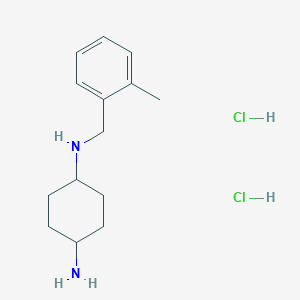
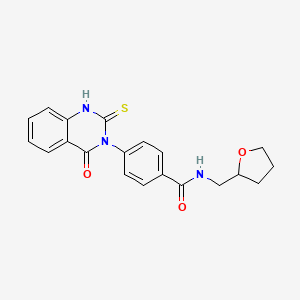

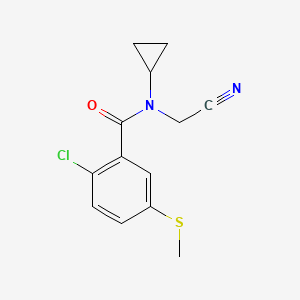
![Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate](/img/structure/B2361362.png)
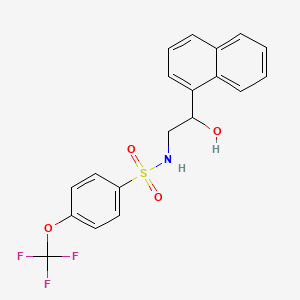
![Ethyl 2-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2361364.png)
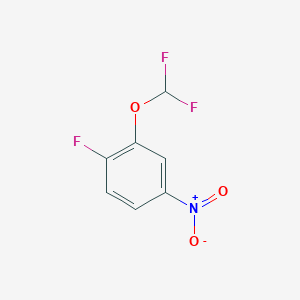
![2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-methoxyphenol](/img/structure/B2361366.png)
![7-azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2361371.png)

